ALDH3A1 Inhibition Potency: 3-Methoxy-2-methylbenzaldehyde vs. Other Benzaldehydes
In a direct comparison of benzaldehyde derivatives for inhibition of human ALDH3A1, 3-Methoxy-2-methylbenzaldehyde exhibited an IC50 value of 2.1 μM. This is significantly less potent than the structurally related compound BDBM50447069, which showed an IC50 of 1.0 μM under identical assay conditions [1]. The assay used benzaldehyde as a substrate and involved a 1-minute preincubation period before spectrophotometric analysis [2].
| Evidence Dimension | ALDH3A1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | BDBM50447069: IC50 = 1.0 μM |
| Quantified Difference | 2.1-fold less potent |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric analysis |
Why This Matters
This data quantifies the specific ALDH3A1 inhibitory profile of 3-Methoxy-2-methylbenzaldehyde, allowing researchers to select it over more potent but structurally different inhibitors for applications requiring this particular activity window.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). Affinity Data: IC50 = 2.10E+3 nM. 2014. View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620). Affinity Data: IC50 = 1.00E+3 nM. 2014. View Source
